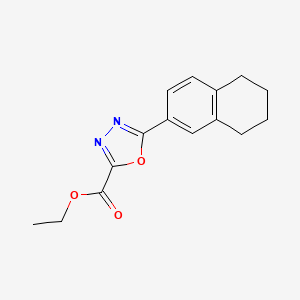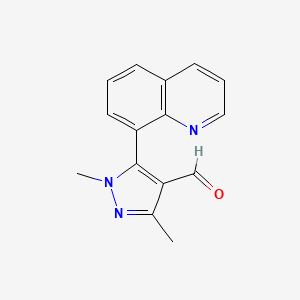
Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
The synthesis of Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate typically involves the reaction of 1,2,3,4-tetrahydronaphthalene with ethyl chloroformate and hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which then cyclizes to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
化学反応の分析
Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxadiazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The ethyl ester group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include hydrazine hydrate, phenyl hydrazine, and hydroxylamine hydrochloride. The major products formed from these reactions are often oxadiazole derivatives with different substituents.
科学的研究の応用
Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential anticancer properties.
Materials Science: The compound is explored for its potential use in the development of new materials with unique properties.
Biological Studies: It is used in various biological studies to understand its interactions with different biological targets.
作用機序
The mechanism of action of Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate involves its interaction with specific molecular targets in cells. The compound is believed to exert its effects by inhibiting certain enzymes or signaling pathways that are crucial for cell proliferation and survival. This inhibition leads to the induction of apoptosis (programmed cell death) in cancer cells .
類似化合物との比較
Ethyl 5-(1,2,3,4-tetrahydronaphthalen-7-yl)-1,3,4-oxadiazole-2-carboxylate can be compared with other oxadiazole derivatives such as:
- 5-(4-Methoxyphenyl)-1,3,4-oxadiazole-2-carboxylic acid
- 2-(1,2,3,4-Tetrahydronaphthalen-6-yl)acetic acid
- 5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-carboxylic acid These compounds share the oxadiazole core structure but differ in their substituents, which can lead to variations in their chemical and biological properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and potential applications.
特性
分子式 |
C15H16N2O3 |
|---|---|
分子量 |
272.30 g/mol |
IUPAC名 |
ethyl 5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazole-2-carboxylate |
InChI |
InChI=1S/C15H16N2O3/c1-2-19-15(18)14-17-16-13(20-14)12-8-7-10-5-3-4-6-11(10)9-12/h7-9H,2-6H2,1H3 |
InChIキー |
DDYYSGKZISCEFK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=NN=C(O1)C2=CC3=C(CCCC3)C=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-[2-(1-naphthylmethoxy)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B12044560.png)
![1,3-dimethyl-8-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-7-(naphthalen-1-ylmethyl)purine-2,6-dione](/img/structure/B12044567.png)


![(5Z)-5-[(3-{4-[(4-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12044591.png)

![N-(2,4-dimethoxyphenyl)-2-{[4-(4-methylphenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12044603.png)

![2-[(E)-2-(3-bromophenyl)ethenyl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B12044615.png)

![N'~1~,N'~3~-bis[(E)-(3,4-dimethoxyphenyl)methylidene]malonohydrazide](/img/structure/B12044625.png)
![1-(4-bromophenyl)-2-{[1-(3-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}ethanone](/img/structure/B12044630.png)
![ethyl (2E)-2-(4-fluorobenzylidene)-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12044651.png)
